molecular formula C8H9BrN2O B239816 N-(2-amino-5-bromophenyl)acetamide

N-(2-amino-5-bromophenyl)acetamide

Cat. No. B239816
M. Wt: 229.07 g/mol
InChI Key: MQINAJPJOKVCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-5-bromophenyl)acetamide, also known as 5-bromoanthranilic acid, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of anthranilic acid, which is a precursor to several important biological molecules, including tryptophan, serotonin, and nicotinamide adenine dinucleotide (NAD+). In

Scientific Research Applications

N-(2-amino-5-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that this compound can inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce oxidative stress in cells. Additionally, N-(2-amino-5-bromophenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-amino-5-bromophenyl)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound may activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(2-amino-5-bromophenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-amino-5-bromophenyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize and is available in large quantities. However, one of the limitations of using N-(2-amino-5-bromophenyl)acetamide is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-amino-5-bromophenyl)acetamide, including its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods and derivatives of N-(2-amino-5-bromophenyl)acetamide may lead to the discovery of more potent and selective compounds for therapeutic use.

Synthesis Methods

N-(2-amino-5-bromophenyl)acetamide can be synthesized by several methods, including the reaction of N-(2-amino-5-bromophenyl)acetamideanilic acid with acetic anhydride, the reaction of N-(2-amino-5-bromophenyl)acetamideanilic acid with N,N-dimethylformamide, and the reaction of N-(2-amino-5-bromophenyl)acetamideanilic acid with acetic acid. The most commonly used method is the reaction of N-(2-amino-5-bromophenyl)acetamideanilic acid with acetic anhydride, which yields N-(2-amino-5-bromophenyl)acetamide with high purity and yield.

properties

Product Name

N-(2-amino-5-bromophenyl)acetamide

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

N-(2-amino-5-bromophenyl)acetamide

InChI

InChI=1S/C8H9BrN2O/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

MQINAJPJOKVCDZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)Br)N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)N

Origin of Product

United States

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